Phenacridane
Description
Properties
CAS No. |
119415-26-8 |
|---|---|
Molecular Formula |
C26H28NO+ |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-(4-hexoxyphenyl)-10-methylacridin-10-ium |
InChI |
InChI=1S/C26H28NO/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26/h6-9,11-18H,3-5,10,19H2,1-2H3/q+1 |
InChI Key |
AZKMTXCUMJEDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacridane can be synthesized through several methods, typically involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-hexyloxybenzaldehyde with 10-methylacridone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate cyclization and formation of the acridinium ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
Mixing and Heating: Reactants are mixed and heated to initiate the condensation reaction.
Cyclization: The intermediate product undergoes cyclization in the presence of an acid catalyst.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phenacridane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine compounds, and various substituted this compound derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Synthesis of Heterocyclic Compounds
Phenacridane serves as a precursor in the synthesis of more complex heterocyclic compounds. Its stable aromatic structure makes it a valuable building block in organic synthesis.
| Application | Description |
|---|---|
| Precursor for Synthesis | Used in creating complex heterocycles, which are essential in pharmaceuticals and agrochemicals. |
Biological Applications
DNA Intercalation Studies
this compound is employed in studying DNA intercalation, where it inserts itself between DNA base pairs. This property is crucial for understanding the mechanisms of drug-DNA interactions.
| Application | Description |
|---|---|
| DNA Intercalation | Investigated for its ability to intercalate into DNA, affecting replication and transcription processes. |
| Fluorescent Probes | Utilized as a fluorescent probe for nucleic acids, aiding in molecular biology research. |
Medical Applications
Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its capacity to disrupt cellular processes by intercalating into DNA.
| Study | Findings |
|---|---|
| Anticancer Activity | Studies have shown that this compound can inhibit cell growth in various cancer cell lines, including breast and lung cancers. |
| Mechanism of Action | Its mechanism primarily involves intercalation into DNA, leading to cytotoxic effects by inhibiting replication and transcription. |
Case Studies
- Intercalation Studies : A study demonstrated that this compound effectively intercalates into DNA, which was shown to inhibit the growth of cancer cells in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
- Fluorescent Probing : Researchers utilized this compound derivatives as fluorescent probes to visualize nucleic acids in live cells, enhancing the understanding of gene expression dynamics.
Industrial Applications
Dyes and Pigments Production
Due to its stable structure, this compound is also used in the production of dyes and pigments, which find applications in various industries including textiles and plastics.
| Application | Description |
|---|---|
| Dyes and Pigments | Employed for its stability and color properties in industrial applications. |
Mechanism of Action
Phenacridane exerts its effects primarily through intercalation into DNA, where it inserts itself between base pairs, disrupting the normal helical structure. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Phenacridane is similar to other acridine derivatives, such as acridine orange and proflavine. it is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
Acridine Orange: A fluorescent dye used for nucleic acid staining.
Proflavine: An acridine derivative with antiseptic properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
This compound’s unique structure, particularly the hexyloxyphenyl and methylacridinium groups, distinguishes it from these related compounds, providing specific advantages in certain applications .
Biological Activity
Phenacridane, a compound belonging to the acridine family, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and potential applications in various fields.
Overview of this compound
This compound is characterized by its acridine structure, which is known for its interaction with nucleic acids and various biological systems. The compound has been studied for its potential therapeutic applications due to its ability to induce reactive oxygen species (ROS) and interact with cellular components.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the intercalation of this compound into DNA, disrupting replication and transcription processes.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (SW480) cancers. The compound appears to induce apoptosis in cancer cells through ROS generation and modulation of cell signaling pathways.
Case Study: Anticancer Effects
In a study involving A549 lung cancer cells, this compound was administered at concentrations ranging from 10 to 50 µM. Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : this compound's planar structure allows it to intercalate between DNA base pairs, leading to structural distortions that inhibit replication.
- Reactive Oxygen Species Generation : The compound promotes ROS production, which can induce oxidative stress in cells, leading to apoptosis.
- Signal Transduction Modulation : this compound may influence various signaling pathways involved in cell proliferation and survival.
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disrupts DNA replication and transcription |
| ROS Generation | Induces oxidative stress leading to cell death |
| Signal Transduction Modulation | Alters pathways related to cell growth and apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
